Naratriptan
Übersicht
Beschreibung
Naratriptan is a triptan drug that is primarily used for the treatment of migraine headaches. It is a selective agonist for the 5-hydroxytryptamine1 receptor subtype, specifically targeting the 5-HT1B and 5-HT1D receptors . This compound is known for its efficacy in alleviating the symptoms of acute migraine attacks, including severe, throbbing headaches that are often accompanied by nausea and sensitivity to light and sound .
Wissenschaftliche Forschungsanwendungen
Naratriptan hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: Bei der Entwicklung neuer pharmazeutischer Formulierungen und Arzneimittelverabreichungssysteme verwendet.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv an die 5-HT1B- und 5-HT1D-Rezeptoren bindet. Der Mechanismus beinhaltet:
Vasoconstriction: Die Aktivierung von 5-HT1B-Rezeptoren an den Blutgefäßen des Schädels führt zu einer Vasokonstriktion, die zur Linderung von Migränesymptomen beiträgt.
Inhibition der Neurotransmitterfreisetzung: Die Aktivierung von 5-HT1D-Rezeptoren hemmt die Freisetzung proinflammatorischer Neuropeptide, wodurch Entzündungen und Schmerzen reduziert werden.
Modulation von Schmerzbahnen: This compound moduliert auch Schmerzbahnen im Hirnstamm, was zu seinen antimigräneartigen Wirkungen beiträgt.
Wirkmechanismus
Target of Action
Naratriptan is a selective agonist of serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors . These receptors are mainly found in cerebral and dural blood vessels . The activation of these receptors is believed to be the primary mechanism by which this compound exerts its therapeutic effects .
Mode of Action
This compound interacts with its targets, the 5-HT1B and 5-HT1D receptors, in three distinct ways :
- It stimulates presynaptic 5-HT1D receptors, inhibiting both dural vasodilation and inflammation .
- It directly inhibits trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem .
- It causes vasoconstriction of meningeal, dural, cerebral, or pial vessels as a result of vascular 5-HT1B receptor agonism .
Biochemical Pathways
The efficacy of this compound and other triptans is believed to be due to their activity as 5-HT (serotonin) agonists . The biological and pharmacokinetic profile of this compound differs significantly from sumatriptan . This compound has high affinity for 5-HT receptor subtypes 1B, 1D, and 1F . It is more lipophilic than sumatriptan and thus can more readily penetrate the central nervous system .
Pharmacokinetics
This compound is well absorbed, with an oral bioavailability of about 70% . Peak plasma concentrations are obtained within 2 to 3 hours after oral administration . Absorption may be slower during a migraine attack, with peak plasma concentrations attained in 3 to 4 hours . In hepatically impaired individuals, the area under the plasma concentration-time curve (AUC) and Cmax increase by approximately 70%, and time to Cmax (tmax) is delayed by 40 minutes .
Result of Action
The therapeutic activity of this compound in migraine is generally attributed to its agonist activity at 5-HT1D/1B receptors . This action in humans correlates with the relief of migraine headache . In addition to causing vasoconstriction, experimental data from animal studies show that this compound also activates 5-HT1 receptors on peripheral terminals of the trigeminal nerve innervating cranial blood vessels, which may also contribute to the antimigrainous effect of this compound in humans .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For example, absorption may be slower during a migraine attack . In addition, in individuals with hepatic or renal impairment, the pharmacokinetics of this compound can be significantly altered, necessitating dosage adjustments .
Biochemische Analyse
Biochemical Properties
Naratriptan is a selective agonist of serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors . It is structurally and pharmacologically related to other selective 5-HT1B/1D receptor agonists . This compound has only a weak affinity for 5-HT 1A, 5-HT 5A, and 5-HT 7 receptors and no significant affinity or pharmacological activity at 5-HT 2, 5-HT 3 or 5-HT 4 receptor subtypes or at alpha1-, alpha2-, or beta-adrenergic, dopamine1, dopamine2, muscarinic, or benzodiazepine receptors .
Cellular Effects
This compound’s action in humans correlates with the relief of migraine headache . In addition to causing vasoconstriction, experimental data from animal studies show that this compound also activates 5-HT 1 receptors on peripheral terminals of the trigeminal nerve innervating cranial blood vessels, which may also contribute to the antimigrainous effect of this compound in humans .
Molecular Mechanism
The efficacy of Naratriptans and other triptans is believed to be due to their activity as 5-HT (serotonin) agonists . Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism .
Temporal Effects in Laboratory Settings
Frovatriptan and this compound, for example, have a longer half-life and therefore a delayed onset of action and prolonged duration compared with the other triptans, which are fast acting, with a rapid dose-dependent efficacy and higher risk of adverse events and migraine recurrence .
Dosage Effects in Animal Models
While there is limited information available on the effects of this compound dosage in animal models, it is known that this compound is used in the acute treatment of migraine attacks in adults . The dosage and its effects would likely vary depending on the specific animal model and the parameters of the study.
Metabolic Pathways
This compound is primarily metabolized in the liver. In vitro, this compound is metabolized by a wide range of cytochrome P450 isoenzymes into a number of inactive metabolites .
Transport and Distribution
The steady-state volume of distribution of this compound is 170 L This suggests that this compound is widely distributed throughout the body
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Naratriptan is synthesized through a multi-step process that involves the formation of its indole core and subsequent functionalization. The key steps include:
Formation of the Indole Core: The synthesis begins with the formation of the indole core through a Fischer indole synthesis or other suitable methods.
Functionalization: The indole core is then functionalized with various substituents, including the piperidine ring and the ethanesulfonamide group.
Final Assembly: The final step involves the coupling of the functionalized indole with the piperidine derivative to form this compound
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity
Analyse Chemischer Reaktionen
Arten von Reaktionen: Naratriptan durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann mit Reagenzien wie Chloramin-T in Gegenwart eines Palladium(II)-chlorid-Katalysators oxidiert werden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen an this compound zu modifizieren, obwohl spezifische Beispiele weniger häufig berichtet werden.
Substitution: Substitutionsreaktionen können verwendet werden, um verschiedene Substituenten in den Indolkern oder den Piperidinring einzuführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Chloramin-T, Palladium(II)-chlorid, alkalische Bedingungen.
Reduktion: Häufige Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Verschiedene Elektrophile und Nucleophile, abhängig von der gewünschten Substitution.
Hauptprodukte:
Oxidationsprodukte: N-Oxid-Derivate von this compound.
Substitutionsprodukte: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Vergleich Mit ähnlichen Verbindungen
Naratriptan gehört zur Klasse der Triptan-Medikamente, zu der auch mehrere andere Verbindungen mit ähnlichen Wirkmechanismen gehören. Einige der ähnlichen Verbindungen umfassen:
Sumatriptan: Das erste entwickelte Triptan, bekannt für seinen schnellen Wirkungseintritt, aber kürzere Halbwertszeit im Vergleich zu this compound
Rizatriptan: Bekannt für seine schnelle Absorption und hohe Wirksamkeit bei der Behandlung von Migräne.
Zolmitriptan: Ähnlich wie this compound, aber mit einem leicht anderen pharmakokinetischen Profil.
Eletriptan: Hat eine längere Halbwertszeit und eine höhere orale Bioverfügbarkeit im Vergleich zu Sumatriptan.
Frovatriptan: Bekannt für seine lange Halbwertszeit, wodurch es für eine länger anhaltende Migräne-Linderung geeignet ist.
Einzigartigkeit von this compound: this compound ist unter den Triptanen einzigartig aufgrund seiner längeren Halbwertszeit, die eine anhaltende Linderung von Migränesymptomen bietet. Es hat auch eine geringere Rückfallrate von Kopfschmerzen im Vergleich zu einigen anderen Triptanen .
Zusammenfassend lässt sich sagen, dass this compound eine wertvolle Verbindung bei der Behandlung von Migräne ist, mit einem klar definierten Wirkmechanismus und mehreren Anwendungen in der wissenschaftlichen Forschung. Seine einzigartigen pharmakokinetischen Eigenschaften machen es für viele Patienten, die an Migräne leiden, zu einer bevorzugten Wahl.
Eigenschaften
IUPAC Name |
N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-4,11-12,14,18-19H,5-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKVXSZCKVJAGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023354 | |
Record name | Naratriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Naratriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.14e-01 g/L | |
Record name | Naratriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00952 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naratriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism. | |
Record name | Naratriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00952 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
121679-13-8 | |
Record name | Naratriptan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121679-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naratriptan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121679138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naratriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00952 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naratriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-5-ethanesulfonamide, N-methyl-3-(1-methyl-4-piperidinyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NARATRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX3KXL1ZA2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Naratriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
246 °C (hydrochloride salt) | |
Record name | Naratriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00952 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naratriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.